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Executive Summary: The Diffusion Dilemma
Welcome to the Advanced Lithography Support Center. You are likely reading this because you

are facing the RLS Trade-off (Resolution, Line Edge Roughness, Sensitivity).

In Chemically Amplified Resists (CARs), the photoacid generator (PAG) creates an acid (

) upon exposure.[1][2] During the Post-Exposure Bake (PEB), this acid must diffuse to catalyze
the deprotection reaction (switching solubility).[1]
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Too much diffusion: The acid moves into unexposed regions, causing image blur and loss of

resolution.

Too little diffusion: The acid cannot reach enough protection groups, resulting in low

sensitivity (high dose required) and standing waves.

Non-uniform diffusion: Leads to stochastic failures and high Line Edge Roughness (LER).

This guide provides the protocols to manipulate this diffusion length (

) to hit your critical dimension (CD) targets.

Diagnostic: The RLS Triangle
Before adjusting your process, identify your failure mode using the RLS relationships.
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Figure 1: The RLS Trade-off. Increasing diffusion improves sensitivity but degrades resolution.

[3] LER requires a balance: enough diffusion to smooth stochastic noise, but not enough to blur
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the image gradient.

Chemical Control Strategies (Material Selection)
If you are selecting materials, your primary lever is the PAG Architecture and Quencher

Loading.

FAQ: Blended PAG vs. Polymer-Bound PAG (PBP)
Q: I am seeing high LER ( > 4nm) on sub-30nm features. My current resist uses a blended

PAG.[4] Should I switch?

A: Yes. Blended PAGs are small molecules dispersed in the matrix. They can aggregate,

causing non-uniform acid generation. Polymer-Bound PAGs (PBP) tether the anion to the

polymer backbone. This restricts the acid's range of motion to the vibration of the polymer

chain, significantly reducing

.

Comparative Data: Blended vs. PBP

Feature
Blended PAG
Resist

Polymer-Bound
PAG (PBP)

Mechanism

Diffusion Length (

)
~30 - 50 nm < 10 nm

Anion mobility

restriction

LER (3

)

High (Aggregates

form)

Low (Uniform

distribution)

Homogeneity of acid

source

Sensitivity High
Lower (~20-30% dose

penalty)

Reduced catalytic

chain length

Resolution Limit ~40 nm pitch < 22 nm pitch Contrast preservation

The Quencher Strategy
Quenchers are bases (amines or photodegradable bases) that neutralize acid in the

unexposed region (dark area) to sharpen the chemical aerial image.[5]
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Protocol: Increase quencher loading relative to PAG to reduce

.

Mechanism: The quencher acts as a "diffusion trap."[5] The acid can only diffuse until it

encounters a base molecule. Higher base concentration = shorter mean free path for the

acid.

Process Control Strategies (The PEB)
If your material is fixed, you must tune the Post-Exposure Bake (PEB).[6]

Q: Can I just lower the PEB temperature to stop diffusion? A: Not always. Chemically amplified

resists require a specific Activation Energy (

) to drive the deprotection reaction.

High

Resists (e.g., ESCAP): Require high PEB (>110°C). Lowering temp stops the reaction
entirely.

Low

Resists (e.g., Acetal): React at room temp. Very sensitive to diffusion.

The PEB Tuning Protocol: To reduce diffusion without killing sensitivity, use the High-Temp /

Short-Time approach if your hardware allows (e.g., rapid thermal annealing), though standard

tracks rely on time/temp optimization.

Standard Diffusion Equation (Fickian):

Where

.

Action: Reduce PEB time (

) rather than Temperature (
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) if you are near the deprotection threshold.

Experimental Protocol: Measuring Acid Diffusion Length
You cannot control what you cannot measure. Use this protocol to determine the

of your specific resist process.

Method: Critical Dimension (CD) vs. PEB Time Analysis.

Prerequisites:

Wafer track with precise PEB control.

CD-SEM (Scanning Electron Microscope).[7]

Step-by-Step Workflow:

Baseline Exposure: Expose a wafer with a dense Line/Space pattern (e.g., 100nm pitch)

using an open-frame or FEM (Focus-Exposure Matrix) to find the Dose-to-Size (

).

Time Split: Prepare 5 wafers. Expose all at the fixed

.

Variable PEB: Process the wafers with varying PEB times, keeping Temperature constant

(e.g.,

).

Wafer 1: 30 sec

Wafer 2: 45 sec

Wafer 3: 60 sec (Standard)

Wafer 4: 75 sec
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Wafer 5: 90 sec

Develop & Measure: Develop and measure the Space CD (for positive tone) or Line CD (for

negative tone).

Calculation: Plot CD² vs. PEB Time. The slope of this line relates to the diffusivity.

Note: This is a simplified approximation assuming Fickian diffusion dominates the CD
change.
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Figure 2: Workflow for extracting Acid Diffusion coefficients using the CD-variation method.
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Symptom Probable Cause Corrective Action

Iso-Dense Bias (IDB) is high
Acid diffusion is coupling

between dense lines.

Add Quencher: Increase base

loading to neutralize acid in

dark spaces. Switch PAG: Use

a bulkier anion (e.g., switch

from triflate to nonaflate or

steroid-based).

T-Topping (Mushroom shape)
Acid loss at the surface

(airborne base contamination).

Top Coat: Apply a protective

top-coat barrier. Filtration:

Check amine filters in the

track.

Standing Waves visible on

sidewalls

Insufficient diffusion (Acid

didn't blur the interference

pattern).

Increase PEB: Increase PEB

Temp by 5-10°C. (Note: This

trades resolution for sidewall

quality).

Severe LER (Roughness)
Shot noise / Non-uniform acid

distribution.

Switch to PBP: Polymer-Bound

PAGs ensure uniform acid

generation sites.
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For further assistance, please upload your CD-SEM images to the secure portal referencing

Ticket ID: LITHO-DIFF-001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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